

# Application Note: 1,2-Diethynylcyclohexane-1,2-diol in Shape-Persistent Macrocyclic Synthesis

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## Compound of Interest

Compound Name: *1,2-Diethynylcyclohexanol*

Cat. No.: *B13690154*

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## Executive Summary

The synthesis of shape-persistent macrocycles—rigid, cyclic structures with non-collapsible cavities—relies heavily on the geometry of the building blocks.<sup>[1]</sup> 1,2-Diethynylcyclohexane-1,2-diol (**1**) serves as a critical non-aromatic "turn" or "corner" unit. Unlike planar aromatic corners (e.g., 1,2-diethynylbenzene), the cyclohexane scaffold introduces specific stereochemical and conformational properties (chirality, ring flexibility) that are essential for constructing dehydroannulenes, molecular squares, and supramolecular hosts.

This guide details the synthesis of the trans-1,2-diethynylcyclohexane-1,2-diol precursor and its subsequent application in oxidative coupling (Glaser/Hay) protocols to generate macrocyclic architectures.

## Scientific Rationale & Mechanism

### The "Corner" Unit Principle

In macrocycle design, linear units (e.g., 1,4-diethynylbenzene) provide length, while angular units provide directionality.

- **Geometry:** The trans-diequatorial conformation of 1,2-diethynylcyclohexane-1,2-diol positions the two ethynyl groups at a projected angle of approximately 60°, making it an ideal vertex for triangular or hexagonal macrocycles.
- **Solubility & Functionalization:** The tertiary hydroxyl groups improve solubility in polar organic solvents compared to all-hydrocarbon scaffolds and offer sites for further functionalization (e.g., esterification, etherification) to tune host-guest properties.

## Mechanistic Pathway: Oxidative Coupling

The formation of the macrocycle is driven by the Glaser-Hay coupling, a copper-catalyzed oxidative homocoupling of terminal alkynes to form 1,3-butadiyne linkages.

- **Reaction:**
- **Thermodynamics:** The formation of the conjugated diyne is irreversible and exothermic. The yield of the cyclic product vs. linear polymer is controlled by the high-dilution principle.

## Experimental Protocols

### Protocol A: Synthesis of trans-1,2-Diethynylcyclohexane-1,2-diol

**Target:** Preparation of the "corner" building block from 1,2-cyclohexanedione.

**Reagents:**

- 1,2-Cyclohexanedione (CAS: 765-87-7)
- Lithium acetylide-ethylenediamine complex (90%) (CAS: 6867-30-7)
- Tetrahydrofuran (THF), anhydrous
- Ammonium chloride (sat. aq.)

**Step-by-Step Methodology:**

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
- Solvent Prep: Charge the flask with lithium acetylide-ethylenediamine complex (11.0 g, 120 mmol) and anhydrous THF (150 mL) under atmosphere. Cool the suspension to 0 °C using an ice/water bath.
- Addition: Dissolve 1,2-cyclohexanedione (5.6 g, 50 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the acetylide suspension over 45 minutes. Critical: Maintain temperature <5 °C to favor the 1,2-addition over polymerization.
- Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12 hours. The suspension will thicken as the alkoxide forms.
- Quench: Cool the mixture back to 0 °C. Carefully quench by slow addition of saturated (100 mL). Caution: Exothermic reaction; gas evolution may occur.
- Workup: Extract the aqueous layer with Ethyl Acetate ( mL). Combine organic layers, wash with brine, and dry over anhydrous .
- Purification: Concentrate in vacuo. The crude residue is often a mixture of cis and trans isomers. Recrystallize from /Hexanes to isolate the major trans-isomer (typically a white solid).
  - Yield Target: 60–75%.
  - Validation:  
H NMR (CDCl ) should show a singlet for the acetylenic proton at ppm.

## Protocol B: Macrocyclization via Hay Coupling

Target: Synthesis of a Tetrameric Macrocycle (Molecular Square) using the diol.

Reagents:

- trans-1,2-Diethynylcyclohexane-1,2-diol (Precursor from Protocol A)
- Copper(I) Chloride (CuCl)
- N,N,N',N'-Tetramethylethylenediamine (TMEDA)
- Dichloromethane (DCM), HPLC grade
- Oxygen ( ) balloon or bubbler

Step-by-Step Methodology:

- Catalyst Activation: In a 1 L round-bottom flask, dissolve CuCl (200 mg, 2.0 mmol) and TMEDA (400 mg, 3.4 mmol) in DCM (500 mL). Bubble through the solution for 15 minutes until the solution turns a deep blue-green (active Cu(II)-amine species).
- High-Dilution Addition: Dissolve the diol (1.0 g, 6.0 mmol) in DCM (100 mL). Load this into a syringe pump.
- Coupling: Add the diol solution to the catalyst mixture extremely slowly (e.g., 5 mL/hour) while maintaining vigorous stirring and continuous bubbling.
  - Why: Low instantaneous concentration favors intramolecular cyclization over intermolecular polymerization.
- Completion: After addition is complete, stir for an additional 12 hours. Monitor by TLC (disappearance of starting material, appearance of fluorescent spots).

- Workup: Wash the organic phase with 1M HCl ( mL) to remove copper salts, then with saturated and brine. Dry over .
- Purification: Isolate the macrocycle via column chromatography (Silica gel, DCM/MeOH gradient). The cyclic oligomers (dimer, trimer, tetramer) will elute at different retention times.

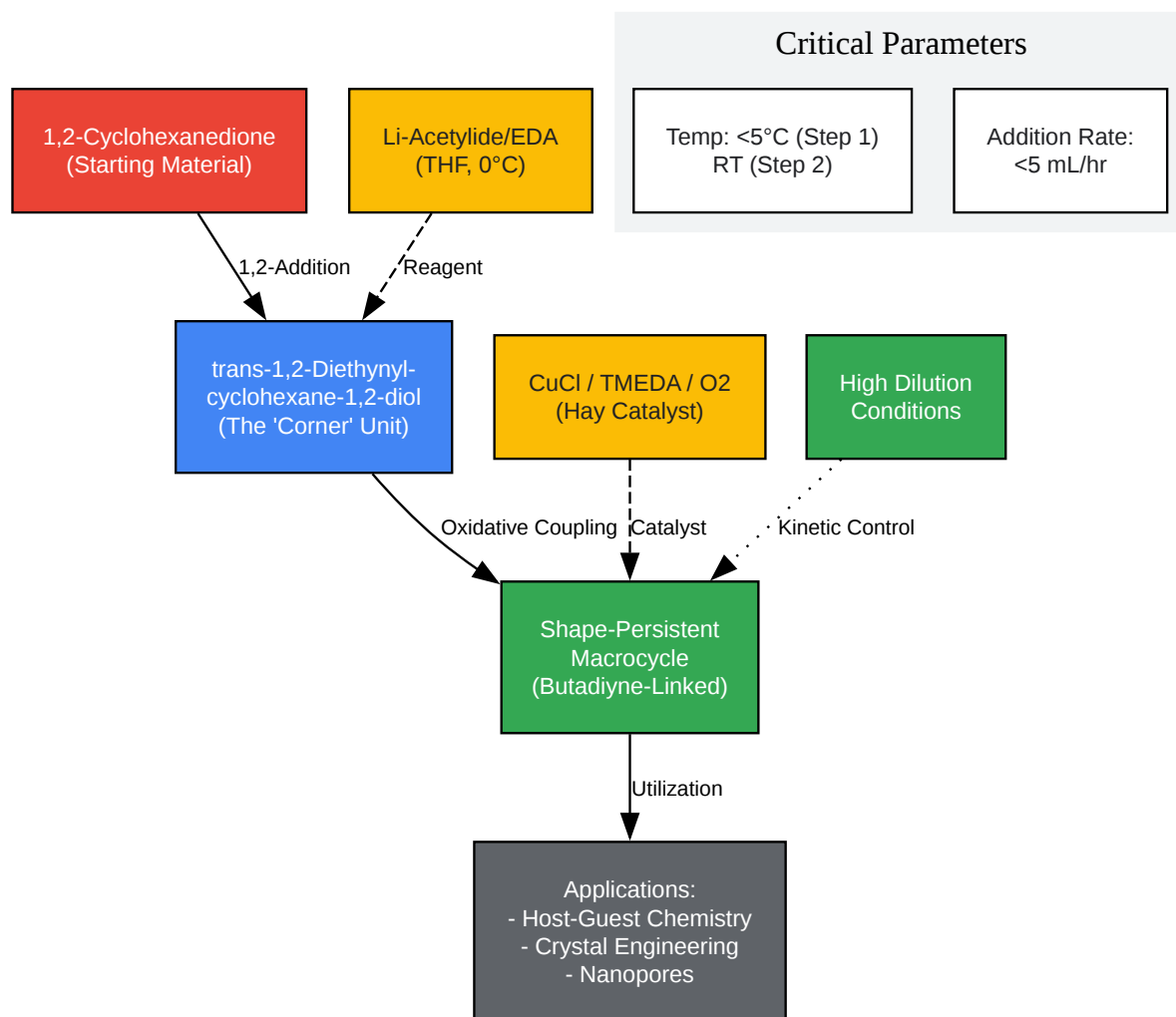
## Data Summary & Validation

Table 1: Key Physicochemical Properties & Validation Metrics

Parameter	Specification	Analytical Method
Precursor Identity	trans-1,2-Diethynylcyclohexane-1,2-diol	H NMR, IR (OH stretch ~3400 cm, C stretch ~3300 cm)
Macrocycle Yield	30–50% (depending on ring size)	Gravimetric after chromatography
Purity	>95%	HPLC (Reverse Phase, C18)
Structure Confirmation	Molecular Ion ( or )	MALDI-TOF MS or HR-ESI-MS
Shape Persistency	No collapse in non-polar solvent	Diffusion-Ordered NMR (DOSY)

## Workflow Visualization

The following diagram illustrates the critical pathway from the dione precursor to the final shape-persistent macrocycle.



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Caption: Synthetic workflow transforming 1,2-cyclohexanedione into functional macrocycles via the 1,2-diethynyl diol intermediate.

## Application Insights & Troubleshooting

### Stereochemical Control

The trans-diol is preferred because the diequatorial orientation of the ethynyl groups provides the necessary angle for ring closure. The cis-isomer (axial-equatorial) often leads to strained rings or polymers.

- Troubleshooting: If the cis isomer is dominant, verify the reaction temperature was kept strictly at 0°C. Higher temperatures favor thermodynamic equilibration to the less desired isomer during the alkoxide stage.

## Solubility Issues

Macrocycles derived from (1) can be poorly soluble in common organic solvents due to rigid -stacking.

- Solution: If the final macrocycle precipitates prematurely, functionalize the hydroxyl groups of the diol before macrocyclization (e.g., methylation or esterification with long-chain alkyls) to increase solubility and allow for higher molecular weight cyclization.

## Safety: Acetylides

- Warning: Lithium acetylide is moisture-sensitive and pyrophoric. Handle strictly under nitrogen.
- Warning: Poly-acetylenic macrocycles can be explosive in the solid state if not stabilized. Store in solution or at low temperatures; avoid scraping dry solids.

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